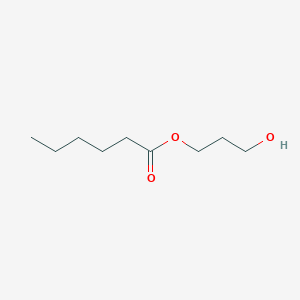
3-Hydroxypropyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypropyl hexanoate is an ester compound with the molecular formula C9H18O3. It is formed by the esterification of hexanoic acid and 3-hydroxypropanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxypropyl hexanoate typically involves the esterification reaction between hexanoic acid and 3-hydroxypropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Hexanoic Acid+3-Hydroxypropanol→3-Hydroxypropyl Hexanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of immobilized acid catalysts can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxypropyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and 3-hydroxypropanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Hexanoic acid and 3-hydroxypropanol.
Transesterification: A different ester and alcohol.
Oxidation: Corresponding ketone or aldehyde.
Applications De Recherche Scientifique
3-Hydroxypropyl hexanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in metabolic pathways involving esters.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-hydroxypropyl hexanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing hexanoic acid and 3-hydroxypropanol. These products can then enter various metabolic pathways. The hydroxyl group in 3-hydroxypropanol can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Ethyl Hexanoate: Another ester with a similar structure but different alcohol component.
Methyl Butyrate: An ester with a shorter carbon chain.
Isopropyl Butyrate: An ester with a branched alkyl group.
Uniqueness: 3-Hydroxypropyl hexanoate is unique due to the presence of a hydroxyl group in the alcohol component, which can participate in additional chemical reactions and interactions compared to other esters .
Propriétés
Numéro CAS |
6963-48-0 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-hydroxypropyl hexanoate |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-6-9(11)12-8-5-7-10/h10H,2-8H2,1H3 |
Clé InChI |
WABLATSSBBFMIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


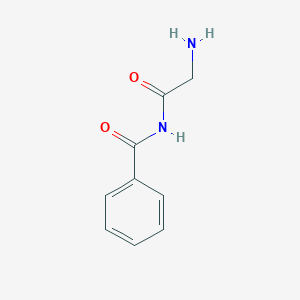
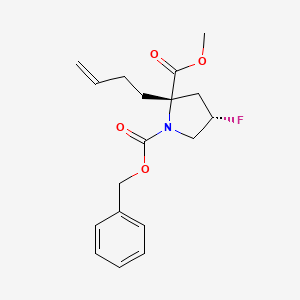
![N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14013562.png)
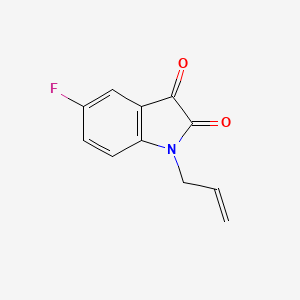
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2,3,3-trichloroacrylamide](/img/structure/B14013574.png)
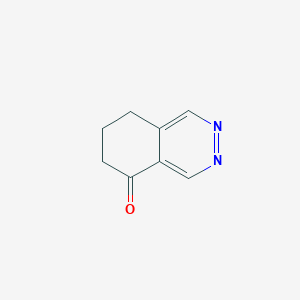
![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14013589.png)
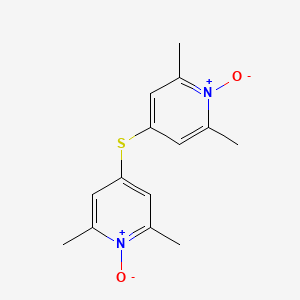
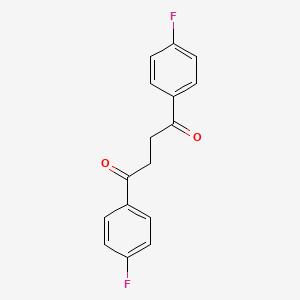
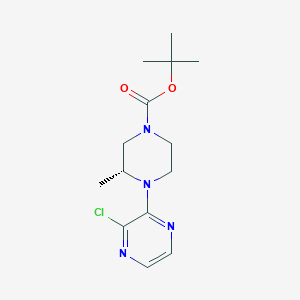
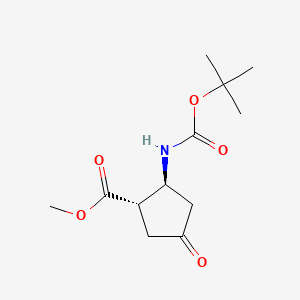
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)
![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
